molecular formula C19H20FN3O2 B2980622 1-(2,4-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894031-51-7

1-(2,4-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2980622
CAS No.: 894031-51-7
M. Wt: 341.386
InChI Key: GMDSPRNGBMBANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Research by Corbin et al. (2001) explores the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This study is significant for understanding the self-assembly and molecular mimicry aspects of urea derivatives, highlighting their potential in designing new molecular structures and materials (Corbin et al., 2001).

Electron Transfer Across Multiple Hydrogen Bonds

The work by Pichlmaier et al. (2009) investigates the dimerization and electron transfer capabilities of urea derivatives, showcasing their potential in electrical and optical applications. This research contributes to understanding the electrical properties of urea compounds, which could be leveraged in developing new electronic materials (Pichlmaier et al., 2009).

Oxo-anion Binding by Protonated Dimethylphenyl Ureas

Wu et al. (2007) delve into the anion coordination chemistry of protonated urea-based ligands, demonstrating their capacity to interact with various anions through hydrogen bonding. This study offers insights into the potential use of urea derivatives in sensing and separation technologies, particularly in recognizing and binding specific anions (Wu et al., 2007).

Synthesis and Biological Evaluation of Urea Derivatives as Anticancer Agents

Research conducted by Feng et al. (2020) focuses on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This study underscores the therapeutic potential of urea derivatives in developing new anticancer agents (Feng et al., 2020).

Corrosion Inhibition Performance of Triazinyl Urea Derivatives

Mistry et al. (2011) evaluate the effectiveness of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions. Their findings contribute to the development of new materials for protecting industrial equipment and infrastructure from corrosion, highlighting the versatility of urea derivatives in material science applications (Mistry et al., 2011).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-12-6-7-17(13(2)8-12)22-19(25)21-15-10-18(24)23(11-15)16-5-3-4-14(20)9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDSPRNGBMBANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.